(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Overview
Description
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic compound that features a cyclopentane ring fused to a pyrrole ring
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with nr1/nr2b receptors , which play a crucial role in synaptic plasticity and brain function .
Mode of Action
This modulation could potentially alter synaptic strength and influence various cognitive functions .
Biochemical Pathways
Given the potential interaction with nr1/nr2b receptors , it’s plausible that this compound could influence pathways related to synaptic transmission and plasticity.
Result of Action
Based on its potential interaction with nr1/nr2b receptors , it might influence synaptic strength and potentially affect cognitive functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol can be achieved through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives, which can be adapted for the synthesis of this compound . This method typically involves the condensation of a 1,4-dicarbonyl compound with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated bicyclic compounds .
Scientific Research Applications
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol has several applications in scientific research:
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its aromaticity and biological activity.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom, commonly used in pharmaceuticals.
Uniqueness
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is unique due to its bicyclic structure, which combines the properties of both cyclopentane and pyrrole rings.
Properties
IUPAC Name |
(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-DSYKOEDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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